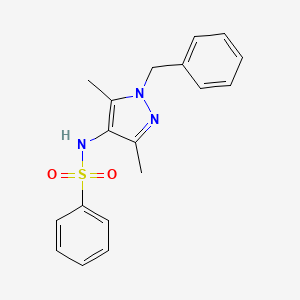
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide, also known as BPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer, Alzheimer's disease, and inflammation.
Mécanisme D'action
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes that are regulated by CK2. 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been shown to be highly selective for CK2, with minimal inhibition of other protein kinases.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a promising anticancer agent. 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has several advantages for lab experiments, including its high potency and selectivity for CK2, as well as its well-established synthesis method. However, 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide also has some limitations, including its poor solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Orientations Futures
For 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide research include the development of more potent and selective CK2 inhibitors, as well as the use of 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide in combination with other therapies to enhance their efficacy.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide involves the reaction of 4-bromo-3-methylphenol with pyridine-3-carboxylic acid, followed by acetylation with acetic anhydride. The resulting compound is then treated with N,N-dimethylformamide dimethyl acetal to yield 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide. The synthesis of 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been optimized to produce high yields and purity, making it a valuable tool for research.
Applications De Recherche Scientifique
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been extensively studied in the field of medicinal chemistry due to its potent inhibitory activity against CK2. CK2 is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of CK2 has been implicated in various diseases, including cancer, Alzheimer's disease, and inflammation. 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising therapeutic agent for these diseases.
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-7-12(4-5-13(10)15)19-9-14(18)17-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKRUQFYRYXFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(pyridin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5880257.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)


![6-(2-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5880294.png)

![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)

![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)

![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)